molecular formula C15H16N4O2 B11014190 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11014190
M. Wt: 284.31 g/mol
InChI Key: NWPQMIKJSBXEGB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The benzimidazole and oxazole moieties are coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale synthesis using automated reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like HPLC and NMR are used to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, 2-methylbenzimidazole, and 5,6-dimethylbenzimidazole share structural similarities with 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide.

    Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole are structurally related to the oxazole moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its combined benzimidazole and oxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

3,5-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-9-14(10(2)21-18-9)15(20)16-8-13-17-11-6-4-5-7-12(11)19(13)3/h4-7H,8H2,1-3H3,(H,16,20)

InChI Key

NWPQMIKJSBXEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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